

# A Head-to-Head Comparison of ARRY-403 with Other Glucokinase Activators

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **AMG-151**

Cat. No.: **B1665974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising class of therapeutic agents for the treatment of Type 2 Diabetes Mellitus (T2DM) by targeting the fundamental defect of impaired glucose sensing. ARRY-403 (also known as AMG 151), a dual-acting GKA, showed initial promise in clinical development. This guide provides an objective comparison of ARRY-403 with other notable GKAs, supported by available experimental data, to offer a comprehensive overview for the research and drug development community.

## Performance and Safety Profile Comparison

The following tables summarize the key clinical data for ARRY-403 and two other prominent GKAs: dorzagliatin, a dual-acting GKA that has successfully completed Phase III trials, and TTP399, a hepato-selective GKA. It is important to note that these data are not from direct head-to-head comparison studies and were generated in separate clinical trials with differing designs, patient populations, and durations.

### Table 1: Efficacy of ARRY-403 in T2DM Patients on Metformin (Phase IIa Study)

| Dosage     | Change in Fasting Plasma Glucose (FPG) from Baseline (Day 28) |
|------------|---------------------------------------------------------------|
| 50 mg BID  | -1.0 mmol/L                                                   |
| 100 mg BID | -1.2 mmol/L                                                   |
| 200 mg BID | -1.8 mmol/L                                                   |
| 100 mg QD  | No significant change                                         |
| 200 mg QD  | No significant change                                         |
| 400 mg QD  | No significant change                                         |
| Placebo    | -0.3 mmol/L                                                   |

BID: twice daily; QD: once daily

A significant linear dose-effect trend on FPG was observed with the twice-daily regimen of ARRY-403.[\[1\]](#)

## **Table 2: Efficacy of Dorzagliatin in Drug-Naïve T2DM Patients (SEED Study - Phase III)**

| Parameter                                                                  | Dorzagliatin (75 mg BID) | Placebo |
|----------------------------------------------------------------------------|--------------------------|---------|
| Change in HbA1c from Baseline (Week 24)                                    | -1.07%                   | -0.50%  |
| Change in 2-hour Postprandial Glucose (2h-PPG) from Baseline (Week 24)     | -2.83 mmol/L             |         |
| Change in HOMA2- $\beta$ ( $\beta$ -cell function) from Baseline (Week 24) | +2.56                    | -0.72   |

Dorzagliatin demonstrated a significant and sustained improvement in glycemic control and  $\beta$ -cell function.[\[2\]](#)

### Table 3: Efficacy of TTP399 in T2DM Patients on Metformin (Phase IIb Study)

| Dosage    | Placebo-Subtracted Change in HbA1c from Baseline (6 months) |
|-----------|-------------------------------------------------------------|
| 800 mg QD | -0.9%                                                       |

TTP399 showed a clinically significant reduction in HbA1c.

### Table 4: Key Safety and Tolerability Findings

| Glucokinase Activator | Key Adverse Events                                                                                                                                                                                 |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ARRY-403              | Higher incidence of hypoglycemia and hypertriglyceridemia. <sup>[1]</sup> The hypoglycemic incidence was reported to be as high as 9.0%.                                                           |
| Dorzagliatin          | Good safety profile, well-tolerated. Low incidence of hypoglycemia (<1% with blood glucose <3.0 mmol/L). No severe hypoglycemia or drug-related serious adverse events reported in the SEED study. |
| TTP399                | Favorable safety profile with a low risk of hypoglycemia. Did not have a detrimental effect on plasma lipids.                                                                                      |

The discontinuation of ARRY-403 development was largely attributed to the high incidence of hypoglycemia and concerns over elevated triglycerides, highlighting the critical challenge in the therapeutic window for dual-acting GKAs.<sup>[1]</sup> Newer generation GKAs like dorzagliatin and the hepato-selective TTP399 appear to have mitigated these risks.

## Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of GKAs, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

## Glucokinase Activation Signaling Pathway



## Typical Experimental Workflow for GKA Evaluation

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of ARRY-403 with Other Glucokinase Activators]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665974#head-to-head-comparison-of-arry-403-with-other-gkas>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

